An In-depth Technical Guide to 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone: Physicochemical Properties and Synthetic Considerations
An In-depth Technical Guide to 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone: Physicochemical Properties and Synthetic Considerations
This technical guide provides a comprehensive overview of 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, a fluorinated diarylethanone of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable scaffold for further investigation. This document will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and discuss the logical framework for its synthesis and characterization.
Core Molecular Attributes
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone is a ketone featuring two fluorinated phenyl rings linked by an ethanone bridge. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity.
Molecular Weight and Formula
The cornerstone of any chemical characterization is the accurate determination of its molecular weight. For 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, the molecular formula is C₁₄H₁₀F₂O₂.[1] Based on this, the calculated molecular weight is 248.22 g/mol .[1] This value is critical for a multitude of experimental procedures, including stoichiometric calculations in synthesis, preparation of solutions with known concentrations, and interpretation of mass spectrometry data.
| Property | Value | Source |
| CAS Number | 1300582-07-3 | ChemScene[1] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | ChemScene[1] |
| Molecular Weight | 248.22 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Conceptual Synthetic Strategy
The synthesis of 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone can be approached through several established organic chemistry transformations. A logical and commonly employed route is the Friedel-Crafts acylation or a related coupling reaction. The rationale behind this choice lies in its efficiency in forming carbon-carbon bonds between aromatic rings and acyl groups.
A plausible synthetic workflow would involve the acylation of a suitably protected 4-fluorophenol derivative with a 3-fluorophenylacetyl chloride or a related activated carboxylic acid. The use of a protecting group on the phenolic hydroxyl is crucial to prevent O-acylation, which would compete with the desired C-acylation.
Caption: Conceptual workflow for the synthesis of the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
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Protection of 4-Fluorophenol: React 4-fluorophenol with a suitable protecting group, such as a methoxymethyl (MOM) ether, under basic conditions to yield 1-fluoro-4-(methoxymethoxy)benzene. This step is critical to ensure the subsequent acylation occurs at the desired carbon position.
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Activation of 3-Fluorophenylacetic Acid: Convert 3-fluorophenylacetic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This enhances the electrophilicity of the acyl carbon.
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Friedel-Crafts Acylation: React the protected 4-fluorophenol with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent like dichloromethane. The Fries rearrangement of a p-fluorophenyl acetate is a related, well-documented procedure for synthesizing similar hydroxyacetophenones.[2][3]
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Deprotection: Remove the protecting group from the hydroxyl moiety under acidic conditions to yield the final product, 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone.
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Purification and Characterization: The crude product should be purified using techniques such as column chromatography or recrystallization. The identity and purity of the final compound must be confirmed through rigorous analytical methods.
Analytical Characterization: A Self-Validating System
The structural elucidation and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the desired molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound. For 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₄H₁₀F₂O₂, confirming the elemental composition. The nominal mass would be observed at m/z = 248.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene bridge protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern on the phenyl rings. The presence of fluorine will introduce additional splitting (J-coupling) in the signals of nearby protons.
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¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals. The carbonyl carbon will appear at a characteristic downfield shift (typically >190 ppm). The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone will be prominent, typically in the range of 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group.
Caption: A comprehensive workflow for analytical characterization.
Conclusion
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, with a molecular weight of 248.22 g/mol , represents a synthetically accessible and chemically interesting scaffold. The principles of Friedel-Crafts chemistry provide a solid foundation for its synthesis, and a multi-technique analytical approach is essential for unambiguous characterization. This guide provides the foundational knowledge for researchers and drug development professionals to confidently work with and further explore the potential of this and related fluorinated compounds.
